molecular formula C18H30ClNO4 B2858216 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1203102-45-7

1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2858216
CAS No.: 1203102-45-7
M. Wt: 359.89
InChI Key: MCUGGUZYAWNTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 2,5-dimethoxybenzyl ether group at the 1-position and a 3-methylpiperidin-1-yl group at the 3-position. The hydrochloride salt enhances solubility and bioavailability, a common formulation strategy for pharmaceutical agents. The 2,5-dimethoxybenzyl moiety is notable in α1-adrenergic agonists like methoxamine , while the propan-2-ol structure is characteristic of β-blockers such as nadolol .

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c1-14-5-4-8-19(10-14)11-16(20)13-23-12-15-9-17(21-2)6-7-18(15)22-3;/h6-7,9,14,16,20H,4-5,8,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUGGUZYAWNTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituent A (Aryl Ether) Substituent B (Amine) Salt Form Therapeutic Class (Inferred)
Target Compound C18H29ClNO4 422.94 2,5-Dimethoxybenzyl 3-Methylpiperidin-1-yl HCl Adrenergic/Serotonergic Modulator
Methoxamine HCl C11H18ClNO3 247.72 2,5-Dimethoxybenzyl Aminoethyl HCl α1-Adrenergic Agonist
1-(4-(3-Chlorophenyl)piperazin-1-yl) Analog C22H28ClN3O3 434.94 2,5-Dimethoxybenzyl 4-(3-Chlorophenyl)piperazin-1-yl HCl Dopamine/Serotonin Receptor Ligand
Nadolol C17H27NO4 309.41 1-Naphthyloxy tert-Butylamino None β-Adrenergic Antagonist

Key Observations :

  • Aryl Ether Group: The 2,5-dimethoxybenzyl group in the target compound and methoxamine is associated with α1-adrenergic activity. However, methoxamine’s simpler aminoethyl group contrasts with the target’s methylpiperidine, which may alter receptor selectivity .
  • Amine Substituent: The 3-methylpiperidinyl group in the target compound introduces steric bulk compared to methoxamine’s linear aminoethyl chain. Piperidine derivatives often exhibit affinity for serotonin or dopamine receptors, as seen in antipsychotics .
  • Propan-2-ol Backbone: Shared with β-blockers like nadolol, this structure facilitates interaction with adrenergic receptors.

Pharmacological Implications

  • Adrenergic Activity : The dimethoxybenzyl group suggests α1-adrenergic agonism, akin to methoxamine. However, the methylpiperidine may reduce α1 selectivity, favoring serotonergic or dopaminergic pathways .
  • β-Blocker Potential: The propan-2-ol backbone and tertiary amine align with β-blocker pharmacophores. However, the bulky dimethoxybenzyl group may hinder β-receptor binding compared to nadolol .
  • Physicochemical Properties : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability. The logP (estimated ~2.5–3.0) indicates moderate lipophilicity, balancing membrane permeability and solubility .

Q & A

Basic: What are the critical steps in synthesizing 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride?

The synthesis involves multi-step organic reactions:

  • Step 1: React 2,5-dimethoxybenzyl alcohol with a propanol derivative under controlled conditions to form the ether linkage. Dichloromethane or ethanol are typical solvents, with temperature maintained at 40–60°C to optimize reactivity .
  • Step 2: Introduce the 3-methylpiperidine moiety via nucleophilic substitution or coupling reactions. Reaction time (6–12 hours) and pH control (neutral to slightly basic) are critical to avoid side products .
  • Final Step: Hydrochloride salt formation by treating the free base with HCl gas or concentrated HCl in anhydrous conditions. Precipitation in cold diethyl ether enhances purity .

Basic: Which analytical techniques are essential for confirming purity and structural integrity?

  • HPLC: Assess purity (>95%) using a C18 column with a methanol/water gradient. Retention time comparisons against standards ensure batch consistency .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural features (e.g., methoxy protons at δ 3.7–3.9 ppm, piperidine ring protons at δ 1.2–2.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 382.2 for C₂₂H₃₂ClNO₄) .

Advanced: How can reaction conditions be optimized to improve yield and minimize impurities?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while ethanol minimizes byproducts in etherification .
  • Temperature Gradients: Gradual heating (e.g., 50°C to 70°C) during coupling reactions reduces decomposition of heat-sensitive intermediates .
  • Catalyst Use: Pd/C or Ni catalysts in hydrogenation steps improve stereochemical control for piperidine ring formation .
  • In-line Monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time, enabling timely termination to prevent over-reaction .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

  • Orthogonal Assays: Cross-validate using radioligand binding (e.g., 5-HT₂A receptors) and functional assays (e.g., cAMP modulation) to confirm target engagement .
  • Impurity Analysis: Re-test batches with ≥99% purity (via HPLC) to exclude confounding effects from synthesis byproducts .
  • Species-Specific Models: Compare results across cell lines (e.g., human vs. rodent receptors) to identify interspecies variability .

Advanced: What computational strategies predict the compound’s interaction with neurological targets?

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding to serotonin or adrenergic receptors. Focus on key residues (e.g., Asp155 in 5-HT₂A for hydrogen bonding) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling: Coralate structural features (e.g., methoxy group position) with activity data to guide analog design .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methoxy vs. Methyl Groups: Replacing 2,5-dimethoxy with methyl groups (e.g., 2-methylbenzyl) reduces CNS penetration due to increased hydrophobicity .
  • Piperidine Substitution: 3-Methylpiperidine enhances selectivity for σ-1 receptors over α₁-adrenergic receptors compared to morpholine analogs .
  • Backbone Optimization: Shortening the propanol chain decreases metabolic stability (CYP3A4 susceptibility), while elongation improves half-life .

Advanced: What experimental designs validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose to pH 1–9 buffers, UV light, and oxidative agents (H₂O₂). Monitor degradation via LC-MS to identify labile sites (e.g., ester hydrolysis) .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS/MS. Adjust formulation (e.g., enteric coating) if rapid hydrolysis occurs .
  • Thermal Analysis: DSC/TGA profiles determine melting points (e.g., 190–192°C) and hygroscopicity risks for storage .

Advanced: How can crystallography resolve ambiguities in stereochemical configuration?

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., ethanol/water mix). SHELXL refinement confirms absolute configuration (R/S descriptors) .
  • Electronic Circular Dichroism (ECD): Compare experimental spectra with DFT-calculated data to assign stereochemistry in absence of crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.